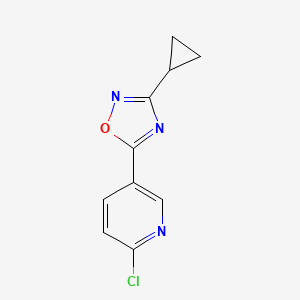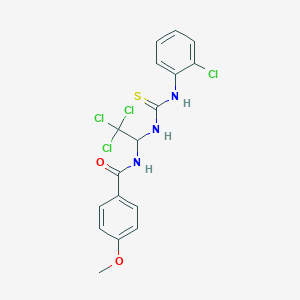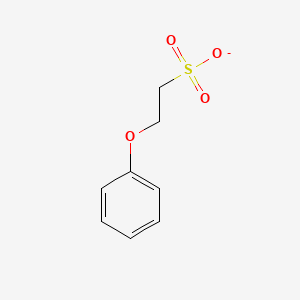
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a nitro-substituted isoindoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by nitration to introduce the nitro group. The isoindoline moiety can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine, followed by oxidation to form the nitro-substituted isoindoline .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides in the presence of a base can be used.
Ester Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Production of 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-4-iodobenzoate: Similar structure but with an iodine substituent instead of a nitro group.
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Contains a benzothiazine moiety instead of an isoindoline.
Uniqueness
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate is unique due to the presence of both a nitro-substituted isoindoline and a benzoate ester in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C16H10N2O7 |
|---|---|
Poids moléculaire |
342.26 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H10N2O7/c1-25-16(22)9-6-5-8(7-12(9)19)17-14(20)10-3-2-4-11(18(23)24)13(10)15(17)21/h2-7,19H,1H3 |
Clé InChI |
MBPCXRJBGYAGAH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)



![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
